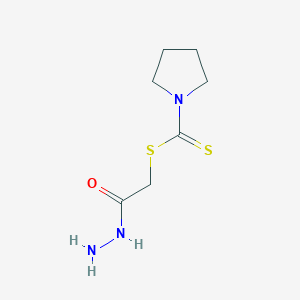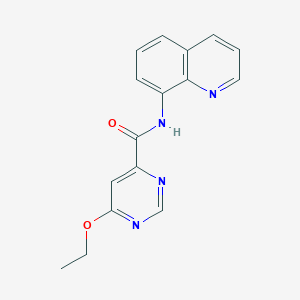
6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
- Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: This study involves the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties. The research includes chemical reactions and spectral studies to determine the structures of the products, which have been screened for antibacterial and antifungal activity (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Kinase Inhibition
- Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase: A novel series of 3-quinoline carboxamides, including derivatives of pyrimidine-4-carboxamide, has been optimized as selective inhibitors of ATM kinase. These compounds show potential efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce, Barlaam, Cadogan et al., 2016).
Pharmacologically Relevant Compounds
- Bifunctional Compounds with Chloroquinoline and Dihydropyrimidone Moieties: This study reports the synthesis of pharmacologically relevant compounds combining chloroquinoline and dihydropyrimidone moieties. The research provides insight into the regioselective synthesis and crystal structures of these compounds, highlighting their potential in pharmacology (Watermeyer, Chibale, & Caira, 2009).
Antibacterial Agents
- 2,4-Diamino-5-benzylpyrimidines and Analogs as Antibacterial Agents: This research involves synthesizing a series of 2,4-diamino-5-[6-( or 7-)quinolylmethyl]pyrimidines. The compounds exhibited significant inhibition against Escherichia coli dihydrofolate reductase, especially those with an 8-substituent in the quinoline ring, indicating their potential as antibacterial agents (Davis, Rauckman, Chan, & Roth, 1989).
Diuretic Properties
- Polymorphic Modifications of a Pyrroloquinoline Carboxamide: A study on 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrroloquinoline-5-carboxamide reveals its strong diuretic properties, suggesting its use as a hypertension remedy. This research also explores the polymorphic modifications of this compound (Shishkina, Levandovskiy, Ukrainets et al., 2018).
Propiedades
IUPAC Name |
6-ethoxy-N-quinolin-8-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-22-14-9-13(18-10-19-14)16(21)20-12-7-3-5-11-6-4-8-17-15(11)12/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPQAQVRDAXATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
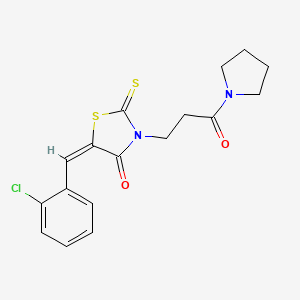
![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)
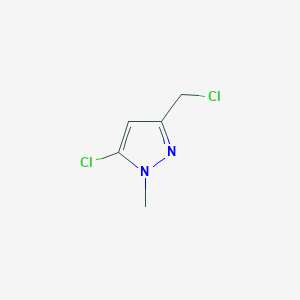
![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)


![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)
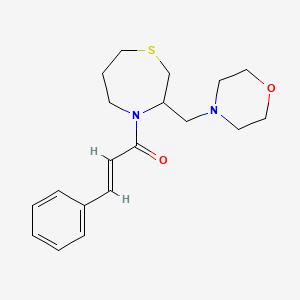

![6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2429145.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)
![3-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2429151.png)
